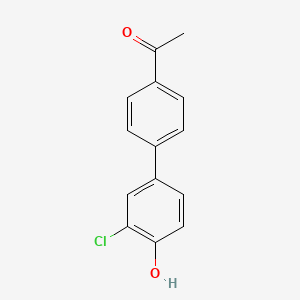

4-(4-Acetylphenyl)-2-chlorophenol

Description

Properties

IUPAC Name |

1-[4-(3-chloro-4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIKIDPKZYEJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602257 | |

| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106271-58-3 | |

| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the pKa Values of 2-Chloro-4-Substituted Phenols

Introduction: The Critical Role of Phenolic Acidity in Scientific Research

The acidity of phenols, quantified by the acid dissociation constant (pKa), is a cornerstone of physical organic chemistry with profound implications for drug discovery, materials science, and environmental chemistry. The pKa value dictates a molecule's state of ionization at a given pH, which in turn governs its solubility, lipophilicity, membrane permeability, and interaction with biological targets. For researchers in drug development, understanding and predicting the pKa of phenolic compounds is essential for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive exploration of the factors governing the acidity of 2-chloro-4-substituted phenols. We will delve into the theoretical underpinnings of substituent effects, present a curated dataset of pKa values, and provide detailed, field-proven protocols for their experimental determination. The fixed chloro substituent at the ortho position and a variable substituent at the para position create a focused chemical space to rigorously examine the interplay of electronic effects.

Theoretical Framework: Understanding Substituent Effects on Phenolic pKa

The parent compound, phenol, is a weak acid with a pKa of approximately 10.0.[1][2] Its acidity stems from the ability of the aromatic ring to stabilize the negative charge of the conjugate base, the phenoxide ion, through resonance.[3][4] The introduction of substituents onto the benzene ring can dramatically alter this acidity.

The overall influence of a substituent is a combination of two primary electronic phenomena:

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the phenoxide oxygen, stabilizing the negative charge and increasing acidity (lowering the pKa). The 2-chloro group common to all compounds in this guide is a classic example of an inductively electron-withdrawing substituent.

-

Resonance Effects (R) or Mesomeric Effects (M): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring.[3] Substituents with lone pairs (e.g., -OCH₃) or pi bonds (e.g., -NO₂, -CN) can donate or withdraw electron density via resonance. Resonance effects are most pronounced when the substituent is in the ortho or para position relative to the hydroxyl group, as this allows for direct delocalization of the negative charge of the phenoxide ion onto the substituent.[1][3]

Electron-withdrawing groups enhance the acidity of phenols, while electron-donating groups decrease it.[2][5] For instance, the presence of a nitro group, a powerful EWG, significantly increases the acidity of phenol.[2][3]

The following diagram illustrates the relationship between substituent electronic effects and the resulting pKa.

The Hammett Equation: A Quantitative Approach

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[6][7] It establishes a linear free-energy relationship:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa(H) - pKa(X) = ρσ

Where:

-

K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively.

-

σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of that substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.[6][8] For the ionization of phenols in water, the ρ value is positive (around +2.0 to +2.5), signifying that the reaction is aided by electron-withdrawing substituents that stabilize the resulting negative charge on the phenoxide ion.[6]

pKa Values of Selected 2-Chloro-4-Substituted Phenols

The acidity of these compounds is influenced by the constant inductive withdrawal of the 2-chloro group, modulated by the electronic effects of the substituent at the 4-position. The following table summarizes available pKa data. It is important to note that many readily available values are computationally predicted and should be confirmed experimentally for critical applications.

| 4-Substituent (X) | Compound Name | pKa (Predicted) | Data Source |

| -NO₂ | 2-Chloro-4-nitrophenol | 5.43 ± 0.22 | [9][10] |

| -CN | 2-Chloro-4-cyanophenol | ~7.0-7.5 | Inferred from 2-cyanophenol (pKa=7.17)[11] and 4-cyanophenol (pKa=7.97)[12][13] |

| -CH₃ | 2-Chloro-4-methylphenol | 8.79 ± 0.18 | [14][15][16] |

| -OCH₃ | 2-Chloro-4-methoxyphenol | 8.98 ± 0.18 | [17] |

Note: The value for 2-chloro-4-cyanophenol is an educated estimate, as a direct experimental or predicted value was not found in the search results. The estimate is based on the known pKa values of related cyanophenols.

Analysis of Trends:

-

-NO₂ (Nitro): As a potent electron-withdrawing group through both induction and resonance, the nitro group drastically stabilizes the phenoxide anion, leading to the lowest pKa (highest acidity) in the series.

-

-CN (Cyano): The cyano group is also strongly electron-withdrawing, resulting in a significantly acidic phenol.

-

-CH₃ (Methyl): A weakly electron-donating group through induction and hyperconjugation, the methyl group slightly destabilizes the phenoxide anion, resulting in a higher pKa (weaker acidity) compared to a hypothetical 2-chloro-4-H-phenol.

-

-OCH₃ (Methoxy): This group presents a classic case of competing effects. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a strong resonance electron-donor due to its lone pairs. In the para position, the resonance effect typically dominates, destabilizing the phenoxide and leading to a higher pKa.

Experimental Determination of pKa

Accurate pKa determination is crucial for validating predictions and for regulatory submissions. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[18][19]

Method 1: Spectrophotometric pKa Determination

This method is highly sensitive and ideal for compounds with low solubility.[19] It leverages the fact that the protonated phenol (ArOH) and the deprotonated phenoxide anion (ArO⁻) have distinct UV-Vis absorption spectra.[8] By measuring the absorbance of the compound in a series of buffers with known pH, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[20]

The workflow for this method is outlined below.

Sources

- 1. scribd.com [scribd.com]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.viu.ca [web.viu.ca]

- 9. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 10. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 12. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 13. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 2-CHLORO-4-METHYLPHENOL CAS#: 6640-27-3 [m.chemicalbook.com]

- 16. 2-氯-4-甲基苯酚 | 6640-27-3 [m.chemicalbook.com]

- 17. 2-氯-4甲氧基苯酚 | 18113-03-6 [m.chemicalbook.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. web.pdx.edu [web.pdx.edu]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Acetylphenyl)-2-chlorophenol via Suzuki Coupling

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The targeted synthesis of unsymmetrical biaryls, such as 4-(4-acetylphenyl)-2-chlorophenol, is of significant interest due to the potential for these molecules to serve as key intermediates in the development of novel bioactive compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has been widely adopted due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4]

This application note provides a comprehensive guide for the synthesis of 4-(4-acetylphenyl)-2-chlorophenol through the Suzuki coupling of 2-chloro-4-iodophenol and 4-acetylphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into the critical parameters that ensure a successful and high-yielding synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in its catalytic cycle, which is primarily driven by a palladium(0) complex.[3][4] The reaction mechanism can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A base is a crucial component of this reaction, playing a key role in the activation of the organoboron species for efficient transmetalation.[5][6]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the organohalide (in this case, 2-chloro-4-iodophenol). This step, often the rate-determining one, results in the formation of a palladium(II) intermediate.[3][4]

-

Transmetalation: This step involves the transfer of the organic moiety from the organoboron compound (4-acetylphenylboronic acid) to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[5][6][7][8]

-

Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple, forming the desired carbon-carbon bond in the product (4-(4-acetylphenyl)-2-chlorophenol). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Acetylphenyl)-2-chlorophenol

This protocol details the synthesis of 4-(4-acetylphenyl)-2-chlorophenol from 2-chloro-4-iodophenol and 4-acetylphenylboronic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloro-4-iodophenol | C₆H₄ClIO | 268.45 | 1.00 g | 3.72 |

| 4-Acetylphenylboronic acid | C₈H₉BO₃ | 163.97 | 0.67 g | 4.09 |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 42 mg | 0.186 |

| Triphenylphosphine | PPh₃ | 262.29 | 98 mg | 0.372 |

| Potassium carbonate | K₂CO₃ | 138.21 | 1.54 g | 11.16 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |

| Water (degassed) | H₂O | 18.02 | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-iodophenol (1.00 g, 3.72 mmol), 4-acetylphenylboronic acid (0.67 g, 4.09 mmol), and potassium carbonate (1.54 g, 11.16 mmol).

-

Add palladium(II) acetate (42 mg, 0.186 mmol, 5 mol%) and triphenylphosphine (98 mg, 0.372 mmol, 10 mol%).

-

The use of a pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source like palladium acetate with a phosphine ligand is a common practice.[8][10]

-

-

Solvent Addition and Degassing:

-

Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of the boronic acid.[11]

-

-

Reaction Execution:

-

Heat the reaction mixture to 85-90 °C under an inert atmosphere (argon or nitrogen).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

-

-

Workup Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[2][9][13]

-

A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended to effectively separate the product from any remaining starting materials and byproducts.

-

The purified fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield 4-(4-acetylphenyl)-2-chlorophenol as a solid.

-

Data Interpretation and Expected Outcome

The final product, 4-(4-acetylphenyl)-2-chlorophenol, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield for this reaction, when performed under optimal conditions, is typically in the range of 75-90%.

Troubleshooting and Key Considerations

-

Low Yield: Incomplete degassing, impure reagents, or an inappropriate base-to-substrate ratio can lead to lower yields. Ensure all reagents are of high purity and the reaction is performed under a strictly inert atmosphere.

-

Homocoupling Byproduct: The presence of a significant amount of the homocoupled product of the boronic acid (4,4'-diacetylbiphenyl) suggests issues with the catalyst or the presence of oxygen.

-

Choice of Base: While potassium carbonate is a common and effective base for this type of transformation, other bases such as cesium carbonate or potassium phosphate can also be employed and may offer advantages depending on the specific substrates.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of 4-(4-acetylphenyl)-2-chlorophenol. This application note provides a robust and detailed protocol that can be readily implemented in a research setting. By understanding the underlying mechanism and paying close attention to the critical experimental parameters, researchers can successfully synthesize this valuable biaryl intermediate for further applications in drug discovery and materials science.

References

-

Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

-

Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116-2119. [Link]

-

Why use base in suzuki coupling. HZPT Blog. [Link]

-

Amatore, C.; Jutand, A.; Le Duc, G. Role of the base in the mechanism of the Suzuki–Miyaura cross-coupling reaction. Chemistry–A European Journal, 2011 , 17(8), 2492-2503. [Link]

-

Suzuki Coupling. The Chemists' Cookbook. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 2022 , 153(1), 77-88. [Link]

-

Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. ResearchGate. [Link]

-

Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

-

Smith, R. C., et al. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

-

Han, X., et al. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 2011 , 133(4), 1146-1153. [Link]

-

Dreher, S. D., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, 2008 . [Link]

-

Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015 . [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. St. Lawrence University. [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. [Link]

-

Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

-

Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

-

Martins, D. L., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI, 2023 . [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. blog.hzpt.com [blog.hzpt.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Acetylphenylboronic Acid with 4-Bromo-2-chlorophenol

Executive Summary

This application note details the protocol for the synthesis of 4'-acetyl-3-chloro-[1,1'-biphenyl]-4-ol via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-acetylphenylboronic acid and 4-bromo-2-chlorophenol .

The core technical challenge in this transformation is twofold:

-

Chemoselectivity: Ensuring coupling occurs exclusively at the aryl bromide site (

) while preserving the aryl chloride ( -

Free Phenol Compatibility: Managing the acidic hydroxyl group without protection/deprotection steps, utilizing an aqueous-organic biphasic system to facilitate in-situ phenoxide formation and boronate activation.

This protocol utilizes a Pd(PPh₃)₄ catalyst system in 1,4-Dioxane/Water , optimized for high chemoselectivity and operational simplicity.

Reaction Pathway & Logic

Chemoselectivity Rationale

The success of this protocol relies on the bond dissociation energy (BDE) differential between the carbon-halogen bonds.

-

C–Br BDE: ~65 kcal/mol

-

C–Cl BDE: ~80 kcal/mol

Under the prescribed conditions (80-90°C, Pd(0) catalyst), oxidative addition to the C–Br bond is kinetically favored by orders of magnitude over the C–Cl bond. This allows the 2-chloro substituent to remain intact, serving as an orthogonal handle for future diversification.

Mechanism Visualization

The following diagram illustrates the reaction scheme and the specific catalytic cycle emphasizing the chemoselective oxidative addition.

Caption: Chemoselective pathway favoring C-Br oxidative addition over C-Cl, enabling targeted biaryl synthesis.

Materials & Reagents

| Reagent / Solvent | Role | Equiv.[1][2][3] | MW ( g/mol ) | Purity |

| 4-Bromo-2-chlorophenol | Limiting Reagent (Electrophile) | 1.0 | 207.45 | >97% |

| 4-Acetylphenylboronic acid | Nucleophile | 1.2 | 163.97 | >97% |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.03 (3 mol%) | 1155.56 | 99% |

| Potassium Carbonate (K₂CO₃) | Base | 3.0 | 138.21 | Anhydrous |

| 1,4-Dioxane | Solvent (Organic) | - | - | HPLC Grade |

| Deionized Water | Solvent (Aqueous) | - | - | 18 MΩ |

Note on Base Stoichiometry: Since the substrate is a phenol, 1.0 equivalent of base will be consumed immediately to deprotonate the hydroxyl group. We use 3.0 equivalents total to ensure sufficient free base remains to activate the boronic acid (forming the boronate species required for transmetallation).

Experimental Protocol

Phase 1: Reactor Setup & Degassing (Critical)

Oxygen is the primary cause of Suzuki coupling failure (homocoupling/catalyst poisoning).

-

Vessel: Use a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Prep: In a separate flask, mix 1,4-Dioxane (12 mL) and Deionized Water (3 mL) (4:1 ratio).

-

Degassing: Sparge the solvent mixture with Argon or Nitrogen gas for 15 minutes using a long needle submerged in the liquid. Do not skip this step.

Phase 2: Reaction Assembly

-

Charge the reaction flask with:

-

4-Bromo-2-chlorophenol (1.0 mmol, 207 mg)

-

4-Acetylphenylboronic acid (1.2 mmol, 197 mg)

-

Pd(PPh₃)₄ (0.03 mmol, 35 mg)

-

-

Seal the flask and purge the solid mixture with Argon for 5 minutes.

-

Add the degassed solvent mixture via syringe through the septum.

-

Add K₂CO₃ (3.0 mmol, 415 mg) quickly by momentarily removing the septum (under positive Argon flow).

-

Observation: The mixture may turn yellow/orange. The phenol will dissolve as the phenoxide salt forms.

Phase 3: Reaction & Monitoring

-

Heat the mixture to 90°C (oil bath temperature).

-

Stir vigorously (700 RPM). Efficient mixing is vital for the biphasic system.

-

Checkpoint (T = 2 hours): Sample 50 µL of the reaction, quench in dilute HCl/EtOAc, and analyze via TLC or HPLC.

-

TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1).

-

Expectation: The starting bromide (Rf ~0.6) should disappear. The product will be more polar (lower Rf) due to the acetyl and hydroxyl groups.

-

-

Continue heating until consumption of bromide is complete (typically 4–6 hours).

Phase 4: Workup & Isolation (The "Acidification Trap")

Because the product is a phenol, it exists as a water-soluble phenoxide salt at the end of the reaction (pH > 10). You must acidify to extract it.[4]

-

Cool the mixture to room temperature.

-

Acidification: Slowly add 1M HCl dropwise to the reaction mixture while stirring until pH reaches ~2–3.

-

Visual Cue: The solution will turn cloudy as the protonated phenol product precipitates or oils out.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL) .

-

Wash: Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Purification & Analysis

Purification Strategy

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.

-

Note: The product is somewhat acidic; adding 1% Acetic Acid to the eluent can reduce tailing on the column.

Analytical Validation

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H): Phenolic -OH (singlet, exchangeable).δ 2.6 ppm (s, 3H): Acetyl -CH₃.δ 7.0-8.0 ppm: Aromatic region showing biphenyl pattern. Look for the specific splitting of the 3-chloro-4-hydroxy ring (d, d, s). |

| MS (ESI-) | m/z ~245/247: [M-H]⁻ peak showing characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl). |

Troubleshooting & Optimization

This protocol is designed to be a self-validating system. Use the logic below to diagnose deviations.

Caption: Diagnostic workflow for common Suzuki coupling deviations.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides context on the difficulty of Cl-coupling vs Br-coupling). [Link]

-

Navarro, O., et al. (2004). Suzuki−Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids.[1][3][5][6] Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chlorinated Biphenyls

Introduction: The Challenge and Opportunity of Chlorinated Biphenyls

Chlorinated biphenyls, a class of aromatic compounds, present a unique challenge and opportunity in synthetic chemistry. While historically known as persistent environmental pollutants (PCBs), their core structure is a valuable scaffold in modern drug discovery, materials science, and fine chemical synthesis. The key to unlocking their potential lies in the selective functionalization of their carbon-chlorine (C-Cl) bonds. However, the inherent inertness of the C-Cl bond, with a bond dissociation energy of approximately 330 kJ/mol, makes its activation a significant hurdle.[1]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds from aryl chlorides.[2][3] The development of sophisticated palladium catalysts, particularly those supported by sterically hindered and electron-rich phosphine ligands, has revolutionized the field, enabling the coupling of even the most unreactive aryl chlorides under relatively mild conditions.[2][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art, field-proven insights, and detailed protocols for the successful palladium-catalyzed cross-coupling of chlorinated biphenyls.

Pillar 1: The Catalytic System - A Symphony of Components

The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of its core components: the palladium precursor, the ligand, the base, and the solvent. Each element plays a critical role in the catalytic cycle, and their interplay dictates the reaction's efficiency, scope, and selectivity.

The Palladium Precursor: The Heart of the Catalyst

While a variety of palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are among the most common and effective precatalysts. It is important to note that the active catalyst is a palladium(0) species, which is typically formed in situ from the Pd(II) precursor.

The Ligand: The Key to Unlocking Reactivity

For the challenging activation of the C-Cl bond in chlorinated biphenyls, the choice of ligand is paramount. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The breakthrough in this area came with the development of sterically bulky and electron-rich phosphine ligands. These ligands facilitate the crucial oxidative addition step and promote the reductive elimination to afford the desired product.

Key Classes of Ligands for Aryl Chloride Coupling:

-

Buchwald's Biarylphosphine Ligands: This class of ligands, including XPhos, SPhos, and DavePhos, are among the most effective for a wide range of cross-coupling reactions involving aryl chlorides.[4] Their steric bulk and electron-donating properties are finely tuned for high catalytic activity.

-

Ferrocenyl Phosphine Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and its derivatives have proven to be robust and efficient, particularly in Suzuki-Miyaura couplings of chlorinated biphenyls.[5][6]

-

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands, offering strong σ-donation and excellent thermal stability, making them suitable for challenging cross-coupling reactions.

The Base: The Proton Scavenger

The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of Suzuki-Miyaura couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base depends on the specific reaction and the nature of the substrates.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, particularly in Suzuki-Miyaura reactions.[7][8]

-

Alkoxide Bases: Stronger bases like sodium tert-butoxide (NaOtBu) are often required for Buchwald-Hartwig aminations.

The Solvent: The Reaction Medium

The solvent must be capable of dissolving the reactants and catalyst, and its polarity can significantly influence the reaction rate and outcome. Anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation.[9]

-

Aprotic Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.

-

Aqueous Conditions: In some cases, particularly for Suzuki-Miyaura reactions, aqueous solvent systems can be used, offering a "greener" alternative.[10]

Pillar 2: Key Cross-Coupling Reactions and Mechanistic Insights

Several named reactions are central to the functionalization of chlorinated biphenyls. Understanding their catalytic cycles is key to troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl linkages by coupling an aryl halide with an organoboron reagent.[5][8][11][12] This reaction is particularly valuable for the synthesis of complex polychlorinated biphenyls (PCBs) with high selectivity.[8][11]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][13][14][15][16] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18][19][20] It has broad applications in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other bioactive molecules.

Pillar 3: Experimental Protocols and Data

The following protocols are representative examples for the cross-coupling of chlorinated biphenyls. Researchers should note that optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chlorinated Biphenyl

This protocol describes a general procedure for the synthesis of polychlorinated biphenyls (PCBs) and is adapted from established methods.[5][6][8][11]

Materials:

-

Chlorinated biphenyl (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

-

Anhydrous K₂CO₃ (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chlorinated biphenyl, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add toluene, ethanol, and water via syringe.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chlorinated Biphenyl

This protocol is a general procedure for the C-N bond formation using a chlorinated biphenyl and an amine, based on established methods.

Materials:

-

Chlorinated biphenyl (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd(dba)₂ (0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3.0 mol%)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂, XPhos, and sodium tert-butoxide.

-

Add toluene and stir for 5 minutes at room temperature.

-

Add the chlorinated biphenyl and the amine.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the product by column chromatography.

Data Summary: Comparison of Ligands for Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-chlorobiphenyl with phenylboronic acid using different palladium-ligand systems.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [5][6] |

| Pd/C (ligandless) | K₂CO₃ | DMF/H₂O | 100 | 4 | ~90 | [21] |

| Pd(OAc)₂ / ClickPhos | K₃PO₄ | Toluene | 80 | 12 | >95 | [7] |

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of chlorinated biphenyls has transformed from a synthetic challenge into a robust and reliable methodology. The continued development of highly active and selective catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has been instrumental in this progress. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible through the functionalization of chlorinated biphenyls. Future advancements will likely focus on developing more sustainable and economical catalyst systems, including those based on earth-abundant metals and those that can operate under even milder conditions.

References

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019, May 30). Retrieved from [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]

-

Highly efficient and functional-group-tolerant catalysts for the palladium-catalyzed coupling of aryl chlorides with thiols - PubMed. (n.d.). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - YouTube. (2020, July 25). Retrieved from [Link]

-

Synthesis of Polychlorinated Biphenyls (PCBs) Using the Suzuki-coupling - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Catalysis In C-Cl Activation - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]

-

7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Books. (2020, August 28). Retrieved from [Link]

-

Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed. (2020, September 15). Retrieved from [Link]

-

Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. (2020, August 25). Retrieved from [Link]

-

The Sonogashira Coupling. (n.d.). Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. (2001, November). Retrieved from [Link]

-

Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed. (n.d.). Retrieved from [Link]

-

Light-driven strategies for activation of C–Cl bonds a, Previously... - ResearchGate. (n.d.). Retrieved from [Link]

-

Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]

-

Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate. (2005, April). Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. (2024, June 13). Retrieved from [Link]

-

C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

-

Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. (2021, June 2). Retrieved from [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling | Request PDF - ResearchGate. (2001, May). Retrieved from [Link]

-

Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes | Request PDF - ResearchGate. (2008, August). Retrieved from [Link]

-

Transition-Metal-Catalyzed C–C Bond Formation from C–C Activation | Accounts of Chemical Research - ACS Publications. (2023, October 26). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Advances in Cross-Coupling Reactions - PMC - NIH. (2020, October 1). Retrieved from [Link]

-

Advances in Cross-Coupling Reactions - MDPI. (n.d.). Retrieved from [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from [Link]

-

Catalytic dechlorination of polychlorinated biphenyls (PCBs) using amine functionalised titanocenes - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]

-

Palladium Catalysts for Cross-Coupling Reaction - MDPI. (n.d.). Retrieved from [Link]

-

Advances in Cross-Coupling Reactions | MDPI Books. (n.d.). Retrieved from [Link]

-

Bye-Bye Palladium: Photocatalytic Stille-Type Coupling - Advanced Science News. (2017, July 20). Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nobelprize.org [nobelprize.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. books.rsc.org [books.rsc.org]

- 16. gold-chemistry.org [gold-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: HPLC Separation of Acetyl-Chlorobiphenyl Isomers

Introduction

Acetyl-chlorobiphenyls, a subclass of polychlorinated biphenyls (PCBs), are persistent environmental pollutants and potential metabolites of PCBs in biological systems.[1] The toxicological properties of these compounds can vary significantly between different isomers, particularly between atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.[2] Therefore, the accurate separation and quantification of individual acetyl-chlorobiphenyl isomers are crucial for environmental monitoring, toxicological studies, and risk assessment.

High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique for the separation of these complex isomeric mixtures.[3] Unlike gas chromatography (GC), which is traditionally used for PCB analysis, HPLC is well-suited for the separation of non-volatile and thermally labile compounds, including hydroxylated and other functionalized PCB metabolites.[4][5] This application note provides a comprehensive guide to developing robust HPLC methods for the separation of acetyl-chlorobiphenyl isomers, with a focus on chiral separations to resolve atropisomers.

The Challenge of Isomeric Separation

The primary challenge in the analysis of acetyl-chlorobiphenyls lies in the sheer number of possible isomers and the subtle differences in their physicochemical properties. The separation is further complicated by the potential for atropisomerism in many congeners. These atropisomers can exhibit different toxicities and metabolic fates, making their individual quantification essential.[6]

The key to a successful HPLC separation is to exploit these small differences through the careful selection of the stationary phase, mobile phase, and other chromatographic parameters. For atropisomers, chiral stationary phases (CSPs) are indispensable.[7]

HPLC Method Development: A Strategic Approach

A systematic approach to method development is crucial for achieving optimal separation of acetyl-chlorobiphenyl isomers. The following sections detail the critical parameters and provide rationale for experimental choices.

Stationary Phase Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor in determining the selectivity of the separation.

-

For General Isomer Separation (Non-Chiral): Reversed-phase columns, such as those with C18 stationary phases, are a good starting point for separating acetyl-chlorobiphenyl isomers based on their hydrophobicity.[8] The degree of chlorination and the position of the acetyl and chloro groups will influence the retention time. More hydrophobic isomers (higher chlorine content, less polar substitution patterns) will exhibit longer retention times.

-

For Atropisomeric (Chiral) Separation: The separation of atropisomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated excellent enantioselectivity for a broad range of chiral compounds, including PCBs and their metabolites.[7][9] Cyclodextrin-based columns are another effective option for resolving atropisomeric PCB metabolites.[1][10]

-

Expert Insight: The choice between different types of CSPs is often empirical. It is highly recommended to screen a small set of columns with different chiral selectors to identify the most promising candidate for a specific set of isomers.[11]

-

Mobile Phase Optimization: Fine-Tuning the Selectivity

The mobile phase composition plays a critical role in modulating the retention and selectivity of the separation.

-

Reversed-Phase Chromatography: In reversed-phase mode, a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The ratio of organic solvent to water is adjusted to control the retention times of the analytes. A higher proportion of organic solvent will decrease retention.

-

Normal-Phase and Polar Organic Mode (for Chiral Separations): For many chiral separations on polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) mobile phases are employed.[9] These modes often provide different selectivities compared to reversed-phase conditions. The addition of small amounts of additives, such as diethylamine (DEA) for basic compounds, can significantly improve peak shape and resolution.[7]

-

Causality: The choice of mobile phase influences the interaction between the analyte and the stationary phase. In reversed-phase, hydrophobic interactions dominate, while in normal-phase, polar interactions (hydrogen bonding, dipole-dipole) are more significant. For chiral recognition, the mobile phase can affect the conformation of the chiral selector and the analyte, thereby influencing the enantioselectivity.

-

Temperature Control: A Critical Parameter for Atropisomers

Temperature can have a profound effect on chiral separations. Lowering the column temperature often leads to improved resolution of enantiomers.[10] This is because the separation of enantiomers is often an enthalpy-driven process, and lower temperatures can enhance the differences in interaction energies between the enantiomers and the CSP.[2]

However, for some atropisomers, there is a risk of on-column interconversion at higher temperatures, which can lead to distorted peak shapes and inaccurate quantification.[10] Therefore, maintaining a stable and often sub-ambient column temperature is crucial for reproducible and accurate results.

Detection Techniques: Seeing the Separated Isomers

-

UV-Vis Detection: Ultraviolet (UV) detection is a common and robust method for the detection of acetyl-chlorobiphenyls, as they all possess a chromophore.[12] The detection wavelength should be set at or near the absorption maximum of the analytes to ensure high sensitivity. A typical wavelength for PCBs and their derivatives is around 280 nm.[9]

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and selective detection method.[13][14] MS detection can confirm the identity of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.[15] This is particularly valuable when analyzing complex environmental or biological samples where co-eluting interferences may be present.[16]

Experimental Workflows and Protocols

The following diagrams and protocols provide a practical guide to implementing HPLC methods for the separation of acetyl-chlorobiphenyl isomers.

Workflow for HPLC Method Development

Caption: A structured workflow for developing an HPLC separation method.

Protocol 1: Chiral Separation of Acetyl-Chlorobiphenyl Atropisomers

This protocol is based on a method for the separation of PCB-95 enantiomers and can be adapted for acetyl-chlorobiphenyls.[9]

Objective: To resolve the atropisomers of a specific acetyl-chlorobiphenyl congener.

Materials:

-

HPLC system with UV or MS detector

-

Chiralcel OJ-H column (cellulose tris(4-methylbenzoate)) or a β-cyclodextrin-based column[1][9]

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

Acetyl-chlorobiphenyl standard

Procedure:

-

Column Equilibration: Equilibrate the Chiralcel OJ-H column with the mobile phase (e.g., 100% n-hexane or a hexane/isopropanol mixture) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Temperature Control: Set the column compartment temperature to 20°C.[9] Note: Lower temperatures may be required for improved resolution of some atropisomers.[10]

-

Sample Preparation: Dissolve the acetyl-chlorobiphenyl standard in the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Acquire data for a sufficient duration to allow for the elution of all isomers. The total run time is expected to be relatively short, potentially under 10 minutes for an isocratic method.[9]

-

Detection: Monitor the eluent at a wavelength of 280 nm for UV detection.[9] If using MS, operate in a suitable ionization mode (e.g., electrospray ionization in negative mode) and monitor for the molecular ion of the target analyte.[16]

Optimization:

-

If the resolution is not satisfactory, systematically vary the mobile phase composition by adding small increments of a polar modifier like isopropanol to the n-hexane.

-

Investigate the effect of column temperature on the separation. A temperature study (e.g., at 10°C, 20°C, and 30°C) can reveal the optimal conditions for resolution and assess the risk of on-column isomer interconversion.[10]

Protocol 2: Reversed-Phase Separation of Acetyl-Chlorobiphenyl Isomers

This protocol provides a general method for separating a mixture of acetyl-chlorobiphenyl isomers based on their hydrophobicity.[8]

Objective: To separate a mixture of acetyl-chlorobiphenyl isomers with varying degrees of chlorination and substitution patterns.

Materials:

-

HPLC system with UV or MS detector

-

Accucore C18 column or equivalent reversed-phase column[8]

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Acetyl-chlorobiphenyl isomer mixture

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Temperature Control: Maintain the column at a constant temperature, for example, 30°C.

-

Sample Preparation: Dissolve the acetyl-chlorobiphenyl isomer mixture in the initial mobile phase.

-

Injection: Inject an appropriate volume of the sample.

-

Gradient Elution: Program a linear gradient to increase the proportion of acetonitrile over time. For example, start at 50% acetonitrile and increase to 100% acetonitrile over 20 minutes. Hold at 100% acetonitrile for 5 minutes before returning to the initial conditions.

-

Data Acquisition: Acquire data throughout the gradient run.

-

Detection: Monitor the eluent at 280 nm or use an MS detector.

Optimization:

-

Adjust the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient will generally provide better resolution.

-

The initial and final mobile phase compositions can be modified based on the retention behavior of the earliest and latest eluting isomers.

Data Presentation

The following tables summarize typical parameters for the HPLC separation of chlorobiphenyl isomers.

Table 1: Typical Parameters for Chiral HPLC Separation of Atropisomers

| Parameter | Condition | Rationale |

| Column | Chiralcel OJ-H, β-cyclodextrin | Provides enantioselective interactions for resolving atropisomers.[1][9] |

| Mobile Phase | Isocratic n-hexane or hexane/isopropanol | Simple, effective for many chiral separations, and compatible with UV detection.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency.[9] |

| Temperature | 20°C (or lower) | Lower temperatures often enhance enantioselectivity and prevent on-column interconversion.[10] |

| Detection | UV at 280 nm | Good sensitivity for the aromatic structure of chlorobiphenyls.[9] |

Table 2: Typical Parameters for Reversed-Phase HPLC Separation of Isomers

| Parameter | Condition | Rationale |

| Column | C18 | Separates isomers based on hydrophobicity.[8] |

| Mobile Phase | Acetonitrile/Water Gradient | A versatile mobile phase that allows for the elution of compounds with a wide range of polarities.[8] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 30°C | Provides good efficiency and reproducible retention times. |

| Detection | UV at 280 nm or MS | UV for general detection, MS for confirmation and enhanced selectivity.[12][15] |

Logical Relationships in HPLC Separation

The following diagram illustrates the interplay of key parameters in achieving a successful HPLC separation.

Caption: Interdependence of key HPLC parameters and their impact on separation performance.

Conclusion

The successful HPLC separation of acetyl-chlorobiphenyl isomers, including their challenging atropisomers, is achievable through a systematic and well-informed method development strategy. The critical choices of stationary phase, mobile phase, and temperature are paramount in achieving the desired selectivity and resolution. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust HPLC methods for the analysis of these environmentally and toxicologically significant compounds. The use of chiral stationary phases is essential for the resolution of atropisomers, and careful optimization of chromatographic conditions will ensure accurate and reliable quantification.

References

-

Ranasinghe, P., Olivares, C., Champion Jr, W., & Lee, C. (2019). Atropisomeric Separation of PCB-95 by HPLC. Science Journal of Chemistry, 7(2), 39-48. [Link]

-

Pham-Tuan, H., Larsson, C., Hoffmann, F., Bergman, A., Fröba, M., & Hühnerfuss, H. (2005). Enantioselective semipreparative HPLC separation of PCB metabolites and their absolute structure elucidation using electronic and vibrational circular dichroism. Chirality, 17(5), 266-280. [Link]

-

Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. (n.d.). ResearchGate. [Link]

-

Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]

-

Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

-

Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. (n.d.). Fisher Scientific. [Link]

-

HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager. [Link]

-

GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. [Link]

-

HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. [Link]

-

[Blood PCB Analysis by Capillary Column-Gas chromatograph/quadruple Mass Spectrometer--Comparison With Packed Column-Electron Capture detector/gas Chromatograph]. (n.d.). PubMed. [Link]

-

Soares, A., Langer, U., Gube, M., Esser, A., & Kraus, T. (2015). Fast Determination of Hydroxylated Polychlorinated Biphenyls in Human Plasma by Online Solid Phase Extraction Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytica Chimica Acta, 891, 236-243. [Link]

-

Wang, S., Wang, P., Zhang, Q., Li, Y., Jiang, H., & Zhou, Z. (2018). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Molecules, 23(11), 2818. [Link]

-

Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. [Link]

-

Zhang, C.-Y., Flor, S., Ludewig, G., & Lehmler, H.-J. (2020). Enantioselective Partitioning of Polychlorinated Biphenyls in a HepG2 Cell Culture System: Experimental and Modeling Results. ChemRxiv. [Link]

-

Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International. [Link]

-

Woiwode, U., Neubauer, S., Kaupert, M., Lindner, W., & Lämmerhofer, M. (2017). Trends in Enantioselective High Performance Liquid Chromatography. LCGC International, 35(6), 376-389. [Link]

-

Al-Majid, A. M., Al-Othman, Z. A., & Barakat, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983. [Link]

-

Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (n.d.). SciELO. [Link]

-

The ultraviolet absorption spectra of some chlorinated biphenyls. (n.d.). PubMed. [Link]

-

Composition-selective detection of polychlorinated biphenyls (PCBs) by oxygen-chlorine exchange reaction in a tandem mass spectrometer (MS/MS). (n.d.). PubMed. [Link]

Sources

- 1. Enantioselective semipreparative HPLC separation of PCB metabolites and their absolute structure elucidation using electronic and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]

- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Atropisomeric Separation of PCB-95 by HPLC, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. molnar-institute.com [molnar-institute.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fast determination of hydroxylated polychlorinated biphenyls in human plasma by online solid phase extraction coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Composition-selective detection of polychlorinated biphenyls (PCBs) by oxygen-chlorine exchange reaction in a tandem mass spectrometer (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Suzuki-Miyaura Coupling of Sterically Hindered Phenols

Status: Operational Ticket ID: SUZUKI-ST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because your standard Suzuki coupling protocol (e.g., Pd(PPh3)4 / Na2CO3) failed on a sterically hindered phenolic substrate.

The Core Problem: Phenols are nucleophiles, not electrophiles. To participate in a Suzuki coupling as the electrophilic partner, the phenolic -OH must be activated into a leaving group (typically a triflate, tosylate, or mesylate).

The Steric Challenge: When ortho-substituents are present on the phenol (now triflate) or the boronic acid, the catalytic cycle bottlenecks at two specific points: Transmetallation and Reductive Elimination . Standard catalysts are too crowded to facilitate these steps efficiently.

This guide provides a self-validating workflow to convert hindered phenols into biaryls with high fidelity.

Module 1: Substrate Activation (The Pre-Requisite)

Before coupling, you must convert the hindered phenol into a reactive electrophile. For sterically hindered substrates, Aryl Triflates (-OTf) are the gold standard due to their high reactivity, which compensates for the steric barrier.

Critical Decision: Choosing the Sulfonylating Agent

| Reagent | Reactivity | Steric Tolerance | Recommendation |

| Triflic Anhydride (Tf₂O) | Extremely High | Low to Moderate | Use for standard phenols. Can cause "black tar" decomposition with very electron-rich/hindered phenols due to high exotherm. |

| N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | High | Excellent | PREFERRED. Mild, stable solid. Allows cleaner reaction with hindered phenols even at room temperature. |

| Tosyl Chloride (TsCl) | Moderate | Moderate | Avoid for tetra-ortho-substituted systems; often too sluggish for the subsequent Pd-coupling. |

Protocol A: Activation of Hindered Phenols to Aryl Triflates

Standardized for 1.0 mmol scale

-

Setup: Flame-dry a 25 mL round-bottom flask. Add magnetic stir bar.

-

Reagents: Add Hindered Phenol (1.0 equiv) and PhNTf₂ (1.2 equiv).

-

Solvent: Add anhydrous THF (5 mL) or DCM (5 mL).

-

Base: Cool to 0°C. Add Triethylamine (TEA) (2.0 equiv) dropwise.

-

Note: If the phenol is extremely hindered (e.g., 2,6-di-tert-butylphenol), use NaH (1.5 equiv) in THF at 0°C to deprotonate before adding PhNTf₂.

-

-

Reaction: Warm to RT and stir for 2–12 hours. Monitor by TLC (Triflates are usually less polar than phenols).

-

Workup: Quench with water. Extract with Et₂O. Wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.

Module 2: The Catalyst System (The Engine)

For hindered substrates, "standard" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often ineffective. You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

The Logic of Ligand Selection

-

SPhos: The universal "workhorse" for hindered biaryls. The methoxy groups on the biaryl backbone provide stability and facilitate the formation of the active mono-ligated Pd(0) species.

-

XPhos: Preferred if the substrate is an aryl tosylate or if the boronic acid is extremely bulky (e.g., 2,6-disubstituted).

-

Pd Source: Do not use Pd(PPh₃)₄. Use Pd₂(dba)₃ or, even better, Pd-Precatalysts (G3/G4) which generate the active species without requiring excess ligand dissociation.

Mechanistic Visualization

Caption: The catalytic cycle highlights Transmetallation and Reductive Elimination as the primary failure points for hindered substrates, necessitating bulky, electron-rich ligands like SPhos.[1]

Module 3: Troubleshooting & FAQs

Q1: My aryl triflate hydrolyzes back to the phenol during the reaction.

Diagnosis: The reaction environment is too basic or too wet. Aryl triflates are sensitive to hydroxide ions (

-

Switch Base: Use anhydrous K₃PO₄ (Potassium Phosphate, tribasic). It is milder and less likely to cleave the triflate.

-

Solvent: Switch to anhydrous 1,4-Dioxane or Toluene .

-

Additive: Add 1-2 equivalents of powdered 4Å molecular sieves to the reaction vessel.

Q2: The reaction stalls. Starting material (Triflate) is consumed, but no Product.

Diagnosis: Protodeboronation. The boronic acid is losing its boron group before it can couple. This is common with sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid). The Fix:

-

Switch Boron Source: Convert the Boronic Acid to a Pinacol Ester (Bpin) or a Potassium Trifluoroborate (-BF₃K) . These are significantly more stable.

-

Slow Addition: Add the unstable boronic acid/ester slowly via syringe pump over 1 hour.

-

Increase Catalyst Loading: Push the reaction rate to outcompete the decomposition. Go to 2–3 mol% Pd.

Q3: I see "Pd Black" precipitating immediately.

Diagnosis: Ligand dissociation. The complex is unstable. The Fix:

-

Ratio Check: Ensure your Ligand:Pd ratio is at least 2:1 (if using separate Pd/Ligand).

-

Precatalysts: Switch to XPhos Pd G4 . This precatalyst is an air-stable solid that releases the active species only upon heating, preventing premature decomposition.

Module 4: The Validated Protocol (High-Steric Demand)

Scope: Coupling of ortho-substituted aryl triflates with ortho-substituted boronic acids.

Reagents

-

Substrate: Hindered Aryl Triflate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv) OR Aryl Boronic Pinacol Ester

-

Catalyst: Pd₂(dba)₃ (0.02 equiv / 2 mol% Pd)

-

Ligand: SPhos (0.08 equiv / 8 mol%)

-

Alternative:SPhos Pd G3/G4 (0.04 equiv)

-

-

Base: K₃PO₄ (finely ground, 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

-

Note: If hydrolysis is observed (see Q1), use anhydrous Toluene.

-

Step-by-Step Workflow

-

Charge Solids: In a glovebox or under Argon flow, add Aryl Triflate, Boronic Acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vial.

-

Degas Solvents: Sparge the Toluene and Water with Nitrogen/Argon for 15 minutes before addition. Oxygen kills the active catalyst.

-

Addition: Add the solvent mixture via syringe. Cap the vial tightly (crimp cap preferred).

-

Reaction: Heat to 100°C for 12–18 hours.

-

Visual Check: The solution should remain dark orange/brown. If it turns clear with black precipitate, the catalyst has died (see Q3).

-

-

Analysis: Cool to RT. Filter through a small pad of Celite (eluting with EtOAc). Analyze by LC-MS.

Decision Tree: Optimization Logic

Caption: Diagnostic flowchart for optimizing failed reactions based on crude LC-MS data.

References

-

Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2007 , 129, 3358–3369.

-

Billingsley, K. L.; Buchwald, S. L. "Highly Active Pd Catalysts for the Suzuki-Miyaura Cross-Coupling of Hindered Substrates." J. Am. Chem. Soc.2008 , 130, 13552–13554.

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids." Acc.[2] Chem. Res.2008 , 41, 1461–1473.

-

Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angew. Chem. Int. Ed.2009 , 48, 9240–9261.

Sources

Technical Support Center: Alternative Catalysts for Synthesizing Electron-Deficient Biphenyls

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of electron-deficient biphenyls. The construction of these motifs is crucial in medicinal chemistry and materials science, yet it presents significant synthetic challenges. This guide offers expert-driven troubleshooting and frequently asked questions to navigate the complexities of using alternative catalytic systems for these demanding cross-coupling reactions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of electron-deficient biphenyls, providing in-depth solutions and the scientific rationale behind them.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

A prevalent issue is the disappointingly low or complete lack of product formation when attempting to couple electron-deficient aryl halides with electron-deficient boronic acids.

Potential Causes and Step-by-Step Solutions:

-

Suboptimal Catalyst Activity: The chosen catalyst may not be sufficiently active to overcome the high activation barrier associated with coupling two electron-poor partners.

-

Solution A: Enhance Ligand Properties. The ligand plays a pivotal role in catalyst performance. Bulky, electron-rich phosphine ligands are known to facilitate the crucial reductive elimination step.[1] Consider switching to dialkylbiaryl phosphine ligands like SPhos or XPhos, which have demonstrated high efficacy in challenging couplings.[1][2]

-

Solution B: Explore Phosphine-Free Alternatives. N-Heterocyclic carbene (NHC) ligands offer a robust alternative to phosphines.[3][4] Their strong σ-donating ability can enhance the catalytic activity of palladium, and they often exhibit greater stability. Commercially available PEPPSI-type precatalysts are a practical option for screening.[5]

-

Solution C: Consider Nickel Catalysis. Nickel catalysts have emerged as a powerful and cost-effective alternative, particularly for the activation of less reactive aryl chlorides.[6]

-

-

Inefficient Transmetalation Step: The transfer of the aryl group from the boron atom to the palladium center can be a rate-limiting step, especially with electron-deficient boronic acids.

-

Solution: Optimize the Base and Solvent System. The base is crucial for activating the boronic acid.[7] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[8] These bases promote the formation of the more reactive borate anion.[9][10][11] Aprotic polar solvents such as dioxane or THF are generally preferred.[12]

-

-

Protodeboronation of the Boronic Acid: Electron-deficient boronic acids are particularly susceptible to this side reaction, where the C-B bond is cleaved by trace amounts of water, leading to the formation of an undesired arene byproduct.[13]

-

Solution: Implement Rigorous Anhydrous Conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for any loss.

-

Troubleshooting Flowchart for Low Yield

A decision-making flowchart for troubleshooting low product yield.

Issue 2: Significant Homocoupling of the Boronic Acid

The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction, especially in the presence of oxygen.[14]

Potential Causes and Step-by-Step Solutions:

-

Oxygen Contamination: Molecular oxygen can promote the homocoupling of boronic acids.[14]

-

Solution: Thoroughly Degas the Reaction Mixture. It is imperative to remove dissolved oxygen from the solvent and ensure the reaction is maintained under a positive pressure of an inert gas. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

-

-

Catalyst-Mediated Homocoupling: In some cases, the palladium catalyst itself can facilitate homocoupling, particularly if the desired cross-coupling is slow.[15]

Issue 3: Poor Regioselectivity with Unsymmetrical Substrates

When using substrates with multiple potential coupling sites, a mixture of regioisomers may be obtained.